While specific details on the synthesis of CITCO are limited in the provided literature, a general approach to synthesizing imidazo[2,1-b][1,3]thiazole derivatives often involves multi-step reactions. These typically start with commercially available starting materials like thiourea and α-haloketones, followed by condensation, cyclization, and modification reactions to introduce desired substituents. [, , , , , , , , , ]. It is highly likely that a similar multi-step approach is utilized for synthesizing CITCO, involving the introduction of the specific chlorophenyl and dichlorobenzyl groups at different stages.
The molecular structure of CITCO comprises an imidazo[2,1-b][1,3]thiazole core structure with a 4-chlorophenyl group at the 6-position and a 3,4-dichlorobenzyloxime group attached to the 5-carbaldehyde moiety [, , ]. The presence of these specific substituents likely contributes to its binding affinity and selectivity towards CAR and PXR. Detailed structural analysis using techniques like X-ray crystallography could further elucidate the conformational preferences and interactions of CITCO with its target receptors.
CITCO exerts its biological effects by directly binding to the ligand-binding domain of CAR and PXR, leading to their activation [, ]. This binding induces conformational changes in the receptors, promoting their translocation to the nucleus, dimerization with the retinoid X receptor (RXR), and subsequent binding to specific DNA sequences known as response elements [, ]. This interaction with DNA ultimately regulates the transcription of target genes involved in drug metabolism, such as CYP2B6 and CYP3A4 [, , , , , , , , ].
Interestingly, CITCO activates the splice variant CAR3 in a RXR-dependent manner, highlighting the complex interplay between CAR isoforms and their co-regulators [].
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: